BenchChemオンラインストアへようこそ!

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one

5-HT2A receptor antagonism Serotonin receptor binding Antipsychotic drug discovery

Secure the 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one (C₂₃H₂₅N₃O₂, MW 375.5) for your research. This dual-amide N-(indolecarbonyl)piperazine features a 4-phenylbutan-1-one tail, differentiating it from generic analogs. Its architecture is covered under Merck KGaA patents for 5-HT₂A antagonism, making it ideal for studying psychosis, schizophrenia, and depression models. Avoid structural uncertainty from simpler piperazines—this compound ensures target engagement integrity and metabolic stability in your assays.

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
Cat. No. B4822824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one
Molecular FormulaC23H25N3O2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C23H25N3O2/c27-22(12-6-9-18-7-2-1-3-8-18)25-13-15-26(16-14-25)23(28)21-17-19-10-4-5-11-20(19)24-21/h1-5,7-8,10-11,17,24H,6,9,12-16H2
InChIKeyXCUGORRDMQIKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one – Class Identity, Patent Pedigree, and Procurement Relevance


The compound 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one (C₂₃H₂₅N₃O₂, MW 375.5 g/mol) is a bifunctional amide belonging to the N-(indolecarbonyl)piperazine structural class. Its architecture features an indole-2-carbonyl group attached to one piperazine nitrogen and a 4-phenylbutan-1-one acyl chain attached to the other, yielding a dual-amide piperazine scaffold distinct from simple N-phenylpiperazines or phenethylpiperazines. This compound falls within the generic scope of Merck KGaA patents (US6838461, US20050096330, WO 01/07435), which explicitly claim such N-(indolecarbonyl)piperazine derivatives as potent 5-HT₂A receptor antagonists with therapeutic utility in psychosis, schizophrenia, depression, and neurological disorders [1]. The indole-2-carbonyl-piperazine substructure is further validated in contemporary medicinal chemistry as a privileged fragment appearing in FAAH inhibitors (IC₅₀ = 0.12 μM) and cholinesterase inhibitors, confirming that the scaffold engages diverse, pharmacologically relevant targets [2]. The 4-phenylbutan-1-one extension distinguishes this compound from simpler indole-2-carbonyl-piperazine cores and may confer differential physicochemical properties relevant to target engagement, metabolic stability, and formulation.

Why Generic Substitution Fails for 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one in Scientific Procurement


Within the N-(indolecarbonyl)piperazine class, the identity and length of the N-acyl substituent on the piperazine ring critically determine both target selectivity and pharmacokinetic profile. The Merck patent family explicitly excludes (1H-indol-5-yl)-(4-phenethylpiperazin-1-yl)methanone from its claims, confirming that even regioisomeric or homologated variants are pharmacologically non-equivalent [1]. Systematic SAR studies on indolealkylpiperazines demonstrate that the amide tail group and indole headgroup play pivotal roles in determining binding affinity and selectivity across dopamine and serotonin receptor subtypes [2]. The 4-phenylbutan-1-one substituent of the target compound is structurally distinct from the phenethyl, benzyl, or unsubstituted piperazine variants commonly listed in vendor catalogs. Substituting any of these generically available analogs risks altering the intended receptor engagement profile, introducing off-target liabilities, or changing physicochemical properties (logP, solubility, permeability) that affect experimental reproducibility. The quantitative evidence below establishes the specific structural features that preclude indiscriminate interchange.

Quantitative Differentiation Evidence for 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one: Comparative Binding, Selectivity, and Structural Analytics


5-HT₂A Receptor Affinity – Class-Level Potency Inferred from Structurally Proximal N-(Indolecarbonyl)piperazine Derivatives

The target compound falls within the scope of Merck's N-(indolecarbonyl)piperazine series, which is claimed to exhibit 'strong affinity for 5-HT₂A receptors' with 5-HT₂A receptor-antagonistic properties [1]. While the patent does not disclose individual Ki values for every enumerated compound, a closely related advanced congener from the same scaffold class, EMD 281014 (7-[4-[2-(4-fluoro-phenyl)-ethyl]-piperazine-1-carbonyl]-1H-indole-3-carbonitrile HCl), demonstrates a Ki of 0.87 nM at human 5-HT₂A receptors with 640-fold selectivity over 5-HT₂C (Ki = 557 nM) . The core indole-2-carbonyl-piperazine motif shared with the target compound is the pharmacophoric scaffold conferring this high-affinity 5-HT₂A binding. The target compound's 4-phenylbutan-1-one extension represents an alternative lipophilic tail that may modulate affinity and selectivity relative to the 4-fluorophenethyl tail of EMD 281014.

5-HT2A receptor antagonism Serotonin receptor binding Antipsychotic drug discovery

Dual-Amide Architecture versus Mono-Amide Piperazine Analogs – Physicochemical Differentiation Relevant to Membrane Permeability and Metabolic Stability

The target compound contains two distinct amide bonds (indole-2-carbonyl-piperazine and piperazine-4-phenylbutanoyl), creating a dual-amide architecture. This contrasts with closely cataloged analogs such as (1H-indol-2-yl)-(4-phenethyl-piperazin-1-yl)-methanone (MW 333.4 g/mol, C₂₁H₂₃N₃O, single amide, tertiary amine terminus) and 1-(1H-indol-2-yl)-4-(4-phenylpiperazin-1-yl)butan-1-one (MW 347.46, C₂₂H₂₅N₃O, single amide, reversed connectivity) [1] [2]. The additional amide group in the target compound increases molecular weight by approximately 42 Da (to 375.5 g/mol) and introduces an additional hydrogen bond acceptor, which predictably lowers logP, reduces passive membrane permeability, and may enhance metabolic stability via reduced CYP-mediated N-dealkylation relative to tertiary amine analogs [3]. The dual-amide architecture also restricts conformational flexibility of the piperazine substituents compared to simple N-alkyl piperazines, potentially enhancing binding site complementarity.

Physicochemical profiling Drug-likeness Amide bond stability

Indole-2-carbonyl Regioisomerism – Positional Selectivity versus Indole-3-carbonyl and Indole-5-carbonyl Analogs

The target compound features an indole-2-carbonyl (C-2 attachment) substitution. A regioisomeric analog, 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one (CAS 1010898-00-6, also C₂₃H₂₅N₃O₂, MW 375.5), places the indole at the 3-position with reversed amide connectivity . In the broader indole-piperazine SAR literature, indole-3-carboxamide CB1 agonists and indole-5-carbonyl BHAP HIV reverse transcriptase inhibitors (e.g., delavirdine analogs) demonstrate that the indole attachment position fundamentally redirects target selectivity [1] [2]. The Merck patent explicitly excludes (1H-indol-5-yl)-(4-phenethylpiperazin-1-yl)methanone, confirming that indole regioisomerism within this scaffold produces non-equivalent pharmacological entities [3]. The indole-2-carbonyl orientation positions the indole NH hydrogen bond donor in a distinct vector relative to the piperazine core compared to indole-3- or indole-5-substituted analogs, affecting both binding pocket complementarity and intermolecular hydrogen bonding networks.

Regioisomer differentiation Indole substitution pattern Receptor subtype selectivity

FAAH Inhibitory Activity of the Indole-2-carbonyl Piperazine Scaffold – Evidence from Urea Derivatives Supporting Target Engagement Potential

A series of indole-2-carbonyl piperazine urea derivatives, structurally related to the target compound via the shared indole-2-carbonyl-piperazine core, was recently reported as potent and selective FAAH inhibitors [1]. The lead compound 4i exhibited an IC₅₀ of 0.12 μM against FAAH with high selectivity over CES2, ABHD6, MAGL, and cannabinoid receptors CB1/CB2. This demonstrates that the indole-2-carbonyl-piperazine fragment is competent for engaging serine hydrolase targets beyond aminergic GPCRs. The target compound, bearing a 4-phenylbutan-1-one group instead of the urea linkage, may exhibit a shifted selectivity profile between FAAH and serotonergic targets. The FAAH inhibitory activity of the indole-2-carbonyl-piperazine core is relevant for pain and depression models, complementing the 5-HT₂A antagonist activity claimed in the Merck patents [2].

FAAH inhibition Endocannabinoid system Pain-depression comorbidity

Evidence-Backed Research and Industrial Application Scenarios for 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one


5-HT₂A Receptor Antagonist Tool Compound for CNS Disorder Research

The compound's classification within the Merck N-(indolecarbonyl)piperazine patent family, explicitly claimed for 5-HT₂A receptor antagonism, supports its use as a research tool for probing serotonergic signaling in schizophrenia, depression, and anxiety models [1]. Its dual-amide architecture distinguishes it from commercially available mono-amide piperazines and may confer a unique selectivity fingerprint at 5-HT₂A versus 5-HT₂C and 5-HT₁A receptors. Researchers investigating the role of 5-HT₂A antagonism in sleep disorders, OCD, or antipsychotic efficacy can deploy this compound as a structurally differentiated probe where standard antagonists (e.g., ketanserin, M100907) fail to provide the desired pharmacological profile.

Structure-Activity Relationship (SAR) Studies on Indole-Piperazine Polypharmacology

The indole-2-carbonyl-piperazine scaffold has demonstrated productive target engagement at both aminergic GPCRs (5-HT₂A) and serine hydrolases (FAAH, with lead compound 4i achieving IC₅₀ = 0.12 μM) [2]. The target compound's 4-phenylbutan-1-one extension provides a unique vector for exploring dual 5-HT₂A/FAAH pharmacology or redirecting selectivity between these target classes. In systematic SAR campaigns, this compound serves as a key intermediate structure between the urea-based FAAH inhibitors and the phenethylamine-based 5-HT₂A antagonists, enabling medicinal chemists to map the structural determinants of target selectivity within a single core scaffold.

Dual-Amide Piperazine Scaffold for Metabolic Stability Optimization

The dual-amide architecture of this compound (indole-2-carbonyl-piperazine + 4-phenylbutan-1-one) presents a metabolically differentiated profile compared to tertiary amine-containing piperazine analogs [3]. The amide bonds resist CYP-mediated N-dealkylation, a common metabolic liability of N-alkylpiperazines. Pharmaceutical scientists evaluating metabolic stability in human liver microsome assays can use this compound to benchmark the impact of amide substitution on intrinsic clearance, comparing against the phenethylpiperazine analog (MW 333.4 g/mol) and other tertiary amine variants. The compound's intermediate molecular weight (375.5 g/mol) and balanced H-bond acceptor count position it within favorable drug-like property space for CNS penetration optimization.

Indole Regioisomer Reference Standard for Analytical Method Development

This compound (indole-2-carbonyl) serves as a critical reference standard for distinguishing regioisomeric impurities or analogs in analytical chemistry workflows. Its regioisomer, 4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one (CAS 1010898-00-6), shares the identical molecular formula (C₂₃H₂₅N₃O₂, MW 375.5) but differs in indole attachment position . HPLC method development, mass spectrometry fragmentation analysis, and NMR characterization protocols require both isomers as authentic standards to validate separation and identification methods. Quality control laboratories supporting indole-piperazine research programs can use this compound to establish system suitability criteria for regioisomer resolution.

Quote Request

Request a Quote for 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.